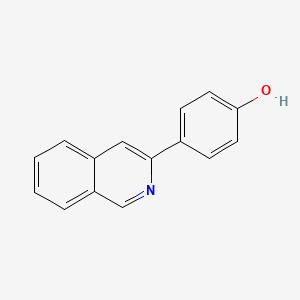

4-(Isoquinolin-3-yl)phenol

Description

Context and Significance of Isoquinoline (B145761) Scaffold in Chemical and Biological Sciences

The isoquinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comnih.gov Its structural framework is present in a multitude of naturally occurring alkaloids and has been leveraged for the development of a wide array of synthetic compounds with diverse applications. nih.gov The nitrogen atom in the isoquinoline ring system imparts basicity and the ability to form hydrogen bonds, which are crucial for biological interactions. sinocurechem.com

The significance of the isoquinoline scaffold is underscored by its presence in numerous approved drugs, including the vasodilator papaverine (B1678415) and the antimicrobial agent debrisoquine. nih.gov The broad spectrum of biological activities associated with isoquinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. researchgate.netnih.gov This versatility has driven extensive research into the synthesis and functionalization of the isoquinoline core to explore new therapeutic agents. numberanalytics.com

Historical Overview of Phenolic Isoquinoline Compound Investigations

The investigation of isoquinoline compounds dates back to the late 19th century with the discovery and structural elucidation of naturally occurring alkaloids like morphine and berberine. nih.gov Early synthetic efforts were marked by the development of foundational reactions such as the Bischler-Napieralski reaction in 1893 and the Pomeranz-Fritsch reaction, also in 1893, which provided pathways to the isoquinoline core. organic-chemistry.orgwikipedia.orgnrochemistry.comresearchgate.net These methods allowed for the preparation of various substituted isoquinolines, including those with phenolic moieties.

The presence of a phenolic hydroxyl group on the isoquinoline framework was found to be a key feature in many biologically active natural products. organic-chemistry.org This led to focused investigations into the synthesis and properties of phenolic isoquinolines. The development of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has provided more efficient and versatile routes to synthesize 3-arylisoquinolines, including those bearing a hydroxyphenyl substituent. organic-chemistry.orgmdpi.comresearchgate.net These advancements have facilitated the exploration of structure-activity relationships and the optimization of biological activity in phenolic isoquinoline derivatives.

Research Gaps and Objectives for Future Studies on 4-(Isoquinolin-3-yl)phenol

Despite the extensive research on the broader class of isoquinolines, specific and detailed investigations into this compound are notably limited. A comprehensive literature search reveals a scarcity of dedicated studies on its synthesis, characterization, and biological evaluation. This represents a significant research gap.

The primary objectives for future studies on this compound should therefore include:

Development and Optimization of Synthetic Routes: While general methods for 3-arylisoquinoline synthesis exist, specific protocols for the efficient and high-yield synthesis of this compound need to be established and optimized. This includes exploring various catalytic systems for Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid and adapting classical methods like the Pomeranz-Fritsch reaction using 4-hydroxybenzaldehyde. sinocurechem.comwikipedia.orgmdpi.com

Comprehensive Biological Screening: A systematic evaluation of the biological activities of this compound is crucial. Based on the activities of related phenolic isoquinolines, screening should focus on its potential as an anticancer agent, an enzyme inhibitor (e.g., against tyrosinase or topoisomerases), and for other pharmacological properties. researchgate.netnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of derivatives of this compound, with modifications on both the isoquinoline and phenol (B47542) rings, would provide valuable insights into the structural requirements for specific biological activities.

Elucidation of Mechanisms of Action: For any identified biological activity, further studies should aim to elucidate the underlying molecular mechanisms. This could involve techniques like molecular docking and in vitro assays to identify specific cellular targets. nih.gov

Addressing these research gaps will not only expand the fundamental knowledge of this specific compound but also potentially uncover new lead molecules for drug discovery and other applications. numberanalytics.comresearchgate.net

Chemical and Physical Properties of this compound

The basic chemical and physical properties of this compound are summarized in the table below, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 884500-88-3 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

| Topological Polar Surface Area | 33.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Research Findings on Related Phenolic Isoquinoline Compounds

While specific data on this compound is lacking, research on closely related phenolic isoquinoline derivatives provides valuable insights into its potential biological activities.

| Compound Class | Biological Activity | Research Findings |

| 3-Arylisoquinolines | Anticancer | A series of substituted 3-arylisoquinolines exhibited a broad spectrum of in vitro antitumor activity against five human tumor cell lines. numberanalytics.com |

| 3,4-Diarylisoquinolines | Topoisomerase Inhibition | Certain 3,4-diarylisoquinolinamines showed superior topoisomerase I inhibitory activity, suggesting a potential mechanism for their anticancer effects. nih.gov |

| Isoquinoline Urea/Thiourea Derivatives | Tyrosinase Inhibition | A series of isoquinoline urea/thiourea derivatives were found to inhibit tyrosinase enzyme activity, with some compounds acting as competitive inhibitors. nih.gov |

| Tetrahydroisoquinoline Conjugates | Antimicrobial | Novel tetrahydroisoquinoline-dipeptide conjugates demonstrated promising antibacterial and antifungal activities. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

4-isoquinolin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXUAZCSHFABMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469370 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884500-88-3 | |

| Record name | 4-Isoquinolin-3-yl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isoquinolin 3 Yl Phenol and Its Analogs

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods offer a straightforward pathway to 3-arylisoquinolines by creating a carbon-carbon bond between the isoquinoline (B145761) C3 position and an aryl group.

Cross-Coupling Reactions for Aryl-Isoquinoline Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for forging aryl-aryl bonds and have been effectively applied to the synthesis of 3-arylisoquinolines.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of 3-arylisoquinolines. benthamdirect.comfishersci.es This reaction typically involves the palladium-catalyzed coupling of a 3-halo-isoquinoline with an arylboronic acid. benthamdirect.comlibretexts.org A notable approach describes the reaction of 3-chloroisoquinoline (B97870) with a phenylboronic acid, highlighting that the reaction is particularly efficient when the isoquinoline nitrogen is positively charged. benthamdirect.com The general applicability and functional group tolerance of the Suzuki-Miyaura coupling make it a powerful tool for accessing a wide range of 3-arylisoquinoline derivatives. fishersci.esresearchgate.net

For instance, new 8-(het)aryltetrahydroisoquinolines and their derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net The synthesis of various substituted isoquinolines has also been achieved through sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297), mediated by a palladium catalyst under microwave irradiation. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 3-Arylisoquinoline Synthesis

| Isoquinoline Substrate | Aryl Boronic Acid/Ester | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloroisoquinoline | Phenylboronic acid | Pd(PPh3)4 | 3-Phenylisoquinoline | Good | benthamdirect.com |

| 8-Triflyloxy-tetrahydroisoquinoline-3-carboxylate | Arylboronate ester | Not specified | 8-Aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Not specified | researchgate.net |

| 3-Bromoquinoline | Various arylboronic acids | Not specified | 3-Arylquinolines | Not specified | science.gov |

The Negishi coupling presents another effective strategy for the formation of C-C bonds, coupling organozinc compounds with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is particularly valuable for its ability to couple sp2-hybridized carbon atoms, making it suitable for the synthesis of 3-arylisoquinolines from the corresponding 3-halo-isoquinolines and arylzinc reagents. wikipedia.orgbeilstein-journals.org The Negishi coupling has been utilized in the synthesis of complex molecules, demonstrating its utility in constructing sterically congested C-C bonds. beilstein-journals.org For example, it has been applied to the synthesis of 1-fluoroalkylisoquinolines, where cross-coupling reactions at the 4-position of the isoquinoline ring were performed. rsc.org

Recent advancements have also seen the development of nickel-catalyzed asymmetric cross-couplings, such as the reaction of racemic benzylic bromides with achiral alkylzinc reagents, which could be conceptually extended to isoquinoline systems. nih.gov

Transition-Metal-Catalyzed Annulation Reactions for Isoquinoline Ring Construction

Annulation reactions provide a powerful alternative for constructing the isoquinoline core itself, often with the concomitant introduction of the aryl substituent at the C3 position. These methods typically involve the cyclization of acyclic precursors.

Oxidative Annulation Mechanisms Utilizing Imine Derivatives

Transition-metal-catalyzed oxidative annulation of imine derivatives with various coupling partners has emerged as a step- and atom-economical approach to synthesize isoquinoline scaffolds. researchgate.netosaka-u.ac.jp This strategy often utilizes rhodium, ruthenium, cobalt, or manganese catalysts. whiterose.ac.uk The reaction can proceed with N-H imines in the presence of an external oxidant or with derivatives like oximes, where the N-heteroatom bond cleavage acts as an internal oxidation step. whiterose.ac.uk

For example, Rh(III)-catalyzed C-H activation and annulation of benzamidines with vinylene carbonate as an acetylene (B1199291) surrogate can produce 1-aminoisoquinoline (B73089) derivatives. researchgate.net Similarly, the annulation of N-methoxybenzamides with 4-diazoisochroman-3-imines, catalyzed by Rh(III), leads to 3-amino-4-arylisoquinolinones. rsc.org

Table 2: Transition-Metal-Catalyzed Oxidative Annulation for Isoquinoline Synthesis

| Imine Derivative | Coupling Partner | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Benzamidine | Vinylene Carbonate | Rh(III) | 1-Aminoisoquinoline | researchgate.net |

| N-Methoxybenzamide | 4-Diazoisochroman-3-imine | Rh(III) | 3-Amino-4-arylisoquinolinone | rsc.org |

| Aryl Ketoxime Ester | Vinyl Acetate | Rh(III) | 3,4-Unsubstituted Isoquinoline | whiterose.ac.uk |

| Ethyl Benzimidate | Vinyl Selenone | Rh(III) | 1-Ethoxyisoquinoline | researchgate.net |

Application of Acetylene Surrogates in Formal Isoquinoline Annulation

The synthesis of 3,4-unsubstituted or specifically substituted isoquinolines can be challenging. The use of acetylene gas presents handling difficulties, leading to the development of acetylene surrogates. whiterose.ac.uk Vinyl acetate has been successfully employed as an acetylene equivalent in rhodium(III)-catalyzed C-H activation/annulation reactions with aryl ketoxime esters to furnish 3,4-unsubstituted isoquinolines. whiterose.ac.uk

More recently, vinyl selenone has been introduced as an effective oxidizing acetylene surrogate for the rhodium-catalyzed annulative coupling of imine derivatives under mild conditions. researchgate.netnih.govacs.org This method allows for the synthesis of 3,4-unsubstituted isoquinolines, and the selenium byproduct can be recovered and recycled. osaka-u.ac.jpnih.govacs.org Another approach utilizes vinyl acetate as an inexpensive acetylene equivalent in a Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones from N-chloroamides. nih.gov

Multi-component Reaction Pathways to Isoquinoline Frameworks

Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. iau.ir Several MCRs have been developed for the synthesis of isoquinoline derivatives. For instance, a copper-catalyzed one-pot multi-component method has been reported for the preparation of 3-substituted isoquinolines using 2-bromobenzaldehyde, terminal alkynes, and tert-butyl amine as the nitrogen source under microwave irradiation. sioc-journal.cn This approach offers a convenient and highly efficient pathway to a library of 3-substituted isoquinolines. sioc-journal.cn

Another notable example involves the reaction of isoquinoline or quinoline (B57606) with activated acetylenic compounds in the presence of ammonium acetate. iau.ir This method is advantageous due to its short reaction times, high yields, and facile product separation. iau.ir Furthermore, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized via one-pot, three-component 1,3-dipolar cycloaddition reactions starting from isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. nih.gov A more complex multi-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been developed for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.orgacs.org

Strategic Derivatization of 4-(Isoquinolin-3-yl)phenol and its Core

Once the core structure of this compound is established, further derivatization of both the phenolic and isoquinoline moieties can be undertaken to explore the structure-activity relationships and optimize desired properties.

Functionalization of the Phenolic Moiety for Structural Diversity

The phenolic hydroxyl group of this compound is a versatile handle for introducing structural diversity. Classical reactions such as etherification and esterification can be readily employed to modify this group. nih.gov For example, the antioxidant activity of tyrosol, a simple phenol (B47542), was significantly enhanced by esterifying its hydroxyl group with various phenolic acids. nih.gov This highlights the potential of such modifications to modulate the biological properties of the parent molecule.

Beyond simple ester and ether linkages, more advanced strategies can be employed. The phenolic ring itself can be functionalized through various reactions, including hydroxyalkylation and halomethylation. rhhz.net These modifications can introduce new reactive sites for further elaboration, leading to a greater diversity of molecular structures. rhhz.net

Modifications and Substitutions on the Isoquinoline Ring System

The isoquinoline ring system offers multiple positions for modification, allowing for fine-tuning of the molecule's properties. nih.gov Strategic introduction of substituents at various positions of the isoquinoline ring has been a key strategy in the development of isoquinoline-based therapeutic agents. nih.gov For instance, in the context of noscapine, a natural isoquinoline alkaloid, chemical manipulation at the 9'-position of the isoquinoline ring has led to analogs with significantly improved therapeutic efficacy. nih.gov

Fragment-based drug discovery approaches have also been successfully applied to the isoquinoline scaffold. researchoutreach.org By identifying and merging fragments that bind to different positions on the ring, highly potent molecules can be rapidly developed. researchoutreach.org This "merging by design" strategy has been used to generate kinase inhibitors with nanomolar potency by combining substituents at positions 4 and 6, or 5 and 7 of the isoquinoline ring. researchoutreach.org

Regioselective Derivatization Techniques in Phenol Chemistry

Controlling the position of new functional groups on the phenolic ring is crucial for a systematic exploration of structure-activity relationships. While classical electrophilic aromatic substitution on phenols can lead to mixtures of ortho and para products, modern synthetic methods offer high regioselectivity. rhhz.netresearchgate.net

Hypervalent iodine reagents have emerged as powerful tools for the regioselective oxidation of phenols. nih.gov For example, 2-iodoxybenzoic acid (IBX) can be used for the regioselective conversion of phenols to o-quinones under mild conditions. nih.gov Transition metal catalysis also plays a significant role in the regioselective functionalization of phenols. Copper(II) acetate-catalyzed aminomethylation, for instance, provides high levels of ortho-selectivity under mild conditions. rhhz.netresearchgate.net Similarly, palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes has been developed, showing precision for the ortho C-H bond of various phenols. researchgate.net

Resolution of Chiral Isoquinoline-Derived Ligands

The introduction of axial chirality, often arising from restricted rotation around a C-C single bond connecting the isoquinoline to another aromatic system, can lead to the formation of atropisomers. These stereoisomers can exhibit different biological activities, making their separation and characterization essential.

Several methods have been developed for the resolution of chiral isoquinoline-derived ligands. acs.orgresearchgate.net One common approach involves the formation of diastereomeric complexes with an enantiomerically pure resolving agent, followed by separation through techniques like fractional crystallization. acs.org For example, the racemic ligand 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP) was resolved by forming diastereomeric complexes with an enantiomerically pure palladium(II) complex. acs.org

Chiral high-performance liquid chromatography (HPLC) is another powerful technique for the separation of enantiomers. iupac.org New tridentate isoquinoline-derived ligands have been successfully resolved using semi-preparative chiral HPLC. iupac.org Additionally, diastereomeric salt formation with chiral acids or bases, such as N-benzylcinchonidinium chloride, followed by chromatographic separation, has also proven effective for resolving certain isoquinoline-derived biaryls. researchgate.netiupac.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the atomic framework, connectivity, and chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

One-dimensional NMR spectra are fundamental for verifying the molecular identity of 4-(Isoquinolin-3-yl)phenol by confirming the presence of all expected proton and carbon signals and their respective chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the 11 protons of the molecule. The signals for the protons on the isoquinoline (B145761) and phenol (B47542) rings would appear in the aromatic region (typically δ 7.0-9.5 ppm). The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Key expected features include:

A distinct singlet for the proton at the C1 position of the isoquinoline ring, likely at a downfield chemical shift due to the influence of the adjacent nitrogen atom.

A set of multiplets for the protons on the benzo part of the isoquinoline ring.

Two sets of doublets for the four protons on the para-substituted phenol ring, exhibiting a characteristic AA'BB' splitting pattern.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should reveal 15 distinct carbon signals, consistent with the molecular formula C₁₅H₁₁NO. The chemical shifts provide insight into the electronic environment of each carbon atom.

Key expected features include:

Signals for the carbon atoms of the pyridine (B92270) part of the isoquinoline ring appearing at lower field compared to those of the benzo part.

The carbon atom attached to the nitrogen (C1) and the carbon at the junction with the phenol ring (C3) would be readily identifiable.

The carbon atom bearing the hydroxyl group (C4' of the phenol ring) is expected to resonate at a significantly downfield shift (around δ 155-160 ppm).

Quaternary carbons (those without attached protons) will typically show signals of lower intensity.

The following tables summarize the predicted chemical shifts for this compound, based on standard additive models and data from analogous structures.

Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (Isoquinoline) | 9.2 - 9.4 | s (singlet) | N/A |

| H4 (Isoquinoline) | 7.8 - 8.0 | s (singlet) | N/A |

| H5/H8 (Isoquinoline) | 8.0 - 8.2 | m (multiplet) | ~7-8 |

| H6/H7 (Isoquinoline) | 7.5 - 7.7 | m (multiplet) | ~7-8 |

| H2'/H6' (Phenol) | 7.8 - 7.9 | d (doublet) | ~8-9 |

| H3'/H5' (Phenol) | 6.9 - 7.1 | d (doublet) | ~8-9 |

| OH (Phenol) | Variable (e.g., 5.0 - 10.0) | br s (broad singlet) | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Isoquinoline) | 151 - 153 |

| C3 (Isoquinoline) | 150 - 152 |

| C4 (Isoquinoline) | 118 - 120 |

| C4a (Isoquinoline) | 136 - 138 |

| C5 (Isoquinoline) | 128 - 130 |

| C6 (Isoquinoline) | 126 - 128 |

| C7 (Isoquinoline) | 127 - 129 |

| C8 (Isoquinoline) | 129 - 131 |

| C8a (Isoquinoline) | 126 - 128 |

| C1' (Phenol) | 128 - 130 |

| C2'/C6' (Phenol) | 130 - 132 |

| C3'/C5' (Phenol) | 115 - 117 |

| C4' (Phenol) | 157 - 159 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the covalent linkages within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would clearly show correlations between adjacent protons in the benzo moiety of the isoquinoline ring (e.g., H5-H6, H6-H7, H7-H8) and between the ortho and meta protons of the phenol ring (H2'/H6' with H3'/H5').

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal (except the OH proton) to its corresponding carbon signal, allowing for the definitive assignment of all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. This technique would provide the key evidence for the connectivity between the isoquinoline and phenol rings. For instance, correlations would be expected between the phenol protons H2'/H6' and the isoquinoline carbon C3, and between the isoquinoline proton H4 and the phenol carbon C1'. These long-range correlations provide irrefutable proof of the 3-(4-hydroxyphenyl) substitution pattern.

Vibrational Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Analysis of plant extracts containing phenols often shows distinct IR bands that can be used for identification. researchgate.netscielo.br

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp, medium-intensity bands would appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings.

C=C and C=N Stretches: A series of sharp absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic rings and the C=N stretching of the isoquinoline system.

C-O Stretch: A strong band corresponding to the phenolic C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations would give rise to strong bands in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution patterns on the aromatic rings.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3030 - 3100 | Medium, Sharp |

| Aromatic C=C and C=N stretch | 1450 - 1620 | Medium to Strong, Sharp |

| Phenolic C-O stretch | 1200 - 1260 | Strong |

| Aromatic C-H out-of-plane bend | 650 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. Studies on arylisoquinolines have shown that Raman spectroscopy is a powerful tool for their characterization. nih.gov The Raman spectrum of solid-state materials arises from phonons, which can be understood as crystal lattice vibrational modes. spectroscopyonline.com

Aromatic Ring Vibrations: The most prominent bands in the non-resonant Raman spectrum are expected to be the ν(C=C) stretching modes of the isoquinoline system. nih.gov Strong signals from ring breathing modes of both the isoquinoline and phenol rings are also anticipated, typically appearing in the fingerprint region (800-1650 cm⁻¹).

Selective Enhancement: Deep-UV resonance Raman spectroscopy could selectively enhance vibrations associated with either the isoquinoline or the aryl (phenol) portion of the molecule depending on the excitation wavelength (λ_exc). For example, with λ_exc = 257 nm, stretching vibrations of the benzo part of the isoquinoline are dominant, while λ_exc = 244 nm enhances signals from the pyridino system. nih.gov Vibrations of the phenol part of the molecule could also be selectively enhanced, allowing for differentiation from similar structures. nih.gov

Low-Frequency Modes: The low-frequency region of the Raman spectrum would contain information about the external crystal lattice vibrational modes, which are sensitive to the solid-state packing and conformation of the molecule. spectroscopyonline.com

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretch | 3030 - 3100 | Strong |

| Isoquinoline C=C stretch (pyridino) | 1350 - 1430 | Strong (enhanced at λ_exc=244 nm) |

| Isoquinoline C=C stretch (benzo) | 1585 - 1685 | Strong (enhanced at λ_exc=257 nm) |

| Phenol Ring Breathing | ~1000 | Medium to Strong |

| Aryl C=C stretch / δ(HCC) deformation | 1210 - 1250 | Medium (selectively enhanced) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both aromatic rings, is expected to give rise to strong absorptions in the UV region. The analysis of polyphenols by UV-Vis spectrometry is a well-established technique. ijsr.net

The spectrum is anticipated to show multiple absorption bands corresponding to π → π* transitions. The conjugation between the isoquinoline nucleus and the phenol ring would likely cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores. The position and intensity of these bands can be influenced by the solvent polarity. The phenolic group, in particular, can have its electronic transitions associated with absorption bands below 295 nm. mdpi.com The spectrum of phenol itself shows characteristic absorption maxima that would be modified by the isoquinoline substituent. nist.gov

Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π | ~230 - 250 | Ethanol (B145695) or Methanol |

| π → π (extended conjugation) | ~280 - 300 | Ethanol or Methanol |

| π → π* (extended conjugation) | ~330 - 350 | Ethanol or Methanol |

Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by contributions from both the phenol and isoquinoline chromophores. The spectrum is expected to exhibit intense absorption bands in the ultraviolet (UV) region, arising primarily from π → π* transitions within the aromatic systems. The phenol moiety typically shows a maximum absorption (λmax) around 275 nm. docbrown.info The isoquinoline portion of the molecule also contributes significantly to the UV absorption, with complex spectra showing both broad and sharp features corresponding to valence and Rydberg transitions. researchgate.net

The gas-phase absorption spectrum of isoquinoline itself has been studied extensively, revealing multiple valence and Rydberg transitions between 3.5 and 10.7 eV. researchgate.net For this compound, the conjugation between the phenyl and isoquinoline rings is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual parent molecules. The presence of the lone pair of electrons on the nitrogen atom of the isoquinoline ring and the oxygen atom of the phenol group also allows for n → π* transitions, although these are typically weaker in intensity compared to the π → π* transitions. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Isoquinoline & Phenol Rings | < 350 nm | High |

Solvatochromism Studies and Environmental Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For compounds like this compound, which possess both hydrogen bond donating (the phenolic -OH) and accepting (the isoquinoline nitrogen) sites, the effects of solvent polarity and hydrogen bonding capacity are particularly pronounced.

Studies on related quinoline (B57606) derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net This is often indicative of an excited state that is more polar than the ground state. The introduction of a polar hydroxyl group, as in this compound, is known to induce a bathochromic shift in the absorption and, more significantly, the emission bands of similar chromophoric systems. researchgate.net Therefore, it is anticipated that the UV-Vis absorption spectrum of this compound will shift to longer wavelengths in more polar solvents like ethanol or water compared to nonpolar solvents like hexane (B92381) or cyclohexane.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₅H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 221.25 g/mol . nih.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow patterns characteristic of aromatic, phenolic, and nitrogen-containing heterocyclic compounds. libretexts.orgmiamioh.edu Phenols typically exhibit a strong molecular ion peak. youtube.com The fragmentation process for this molecule would likely involve:

A prominent molecular ion peak ([C₁₅H₁₁NO]⁺) due to the stability of the aromatic systems.

Loss of a hydrogen atom to form a stable [M-1]⁺ ion.

Loss of carbon monoxide (CO) from the phenol ring, a characteristic fragmentation for phenols, leading to an [M-28]⁺ fragment. docbrown.info

Cleavage of the C-C bond between the phenol and isoquinoline rings, leading to fragments corresponding to the individual ring systems.

Fragmentation of the isoquinoline ring , which can involve the loss of HCN (m/z 27).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Origin |

|---|---|---|

| 221 | [C₁₅H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 220 | [C₁₅H₁₀NO]⁺ | Loss of H radical |

| 193 | [C₁₄H₁₁N]⁺ | Loss of CO from the phenol moiety |

| 128 | [C₉H₈N]⁺ | Isoquinoline cation radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Isoquinoline Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related isoquinoline derivatives allows for a reliable prediction of its structural characteristics. semanticscholar.orgmdpi.com Single-crystal X-ray diffraction studies on various isoquinoline derivatives show that the isoquinoline ring system is generally planar. semanticscholar.orgeurjchem.com The connection to the phenol ring at the 3-position would likely result in a twisted conformation between the two aromatic rings to minimize steric hindrance.

Crystallographic data for a representative isoquinoline derivative are presented below to illustrate typical structural parameters.

Table 3: Representative Crystallographic Data for an Isoquinoline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | semanticscholar.orgeurjchem.com |

| Space Group | P2₁2₁2₁ | semanticscholar.orgeurjchem.com |

| a (Å) | 5.2804 | semanticscholar.orgeurjchem.com |

| b (Å) | 8.1347 | semanticscholar.orgeurjchem.com |

| c (Å) | 35.015 | semanticscholar.orgeurjchem.com |

| V (ų) | 1504.1 | semanticscholar.orgeurjchem.com |

| Z | 4 | semanticscholar.orgeurjchem.com |

Data for methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of intermolecular interactions. The understanding of these interactions is fundamental to crystal engineering. ias.ac.in The key interactions expected to define the supramolecular architecture are:

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the hydroxyl group (-OH) of the phenol and the nitrogen atom of the isoquinoline ring of an adjacent molecule (O-H···N). This strong, directional interaction is a primary driver in the crystal packing of many nitrogen-containing heterocyclic compounds and phenols. mdpi.com

Weak C-H···O and C-H···π Interactions: In addition to the stronger forces, numerous weaker interactions, such as C-H···O hydrogen bonds and C-H···π interactions, would further stabilize the three-dimensional crystal network. semanticscholar.orgeurjchem.com These interactions, though individually weak, collectively play a crucial role in determining the final crystal packing arrangement. rsc.org

The combination of strong hydrogen bonds and extensive π-π stacking would likely result in a highly organized and stable crystalline solid.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. rjpn.orgnih.gov By employing functionals like B3LYP with various basis sets, researchers can accurately model molecular behavior. nih.govtandfonline.comresearchgate.net

The first step in computational analysis is typically geometry optimization, which seeks the lowest energy conformation of a molecule. For 4-(isoquinolin-3-yl)phenol, this would involve determining the most stable spatial arrangement of the isoquinoline (B145761) and phenol (B47542) rings relative to each other.

Studies on isoquinoline itself show a planar bicyclic aromatic structure, and DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to determine its optimized geometry. tandfonline.comresearchgate.net Similarly, DFT has been employed to find the optimal geometries of phenol and its various substituted derivatives. rjpn.orgresearchgate.net For this compound, the key geometric parameter would be the dihedral angle between the planes of the isoquinoline and phenol rings. This angle is determined by the balance between steric hindrance from ortho-hydrogens and the electronic effects of π-conjugation across the C-C bond linking the two rings. While the molecule will strive for planarity to maximize conjugation, some degree of twisting is expected to alleviate steric strain. DFT calculations on substituted biaryl phenols have shown that intramolecular hydrogen bonding can also significantly influence the rotational barrier and preferred conformation. acs.org

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller energy gap generally implies higher reactivity and lower stability. nih.gov

Computational studies on the parent isoquinoline molecule using the B3LYP/6-311++G(d, p) method calculated the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com For phenol, DFT calculations have also been used to determine its HOMO-LUMO gap, which influences its reactivity. rjpn.orgrjpn.org The combination of the electron-rich phenol ring and the electron-deficient isoquinoline ring in this compound would be expected to result in a HOMO-LUMO gap that reflects the intramolecular charge transfer (ICT) character between the two moieties.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |

| Isoquinoline | -5.581 | 1.801 | 3.78 | B3LYP/6-311++G(d, p) | tandfonline.com |

| Phenol | -6.78 | -1.27 | 5.51 | B3LYP/6-311G | rjpn.org |

This table presents data for the parent compounds to infer properties of this compound.

To predict the reactive sites within a molecule, computational chemists use reactivity descriptors such as Mulliken atomic charges and Fukui functions. Mulliken population analysis provides a way to estimate the partial atomic charge on each atom, indicating regions of electron excess (negative charge) or deficiency (positive charge). rjpn.orgnih.gov These charge distributions can suggest likely sites for electrophilic or nucleophilic attack.

Fukui functions provide a more sophisticated measure of reactivity by identifying how the electron density at a specific atomic site changes upon the addition or removal of an electron. researchgate.net This allows for the prediction of the most likely sites for electrophilic attack (where a nucleophile would attack), nucleophilic attack (where an electrophile would attack), and radical attack. alljournals.cn Studies on isoquinoline have shown that Mulliken charges can be unreliable with certain basis sets, but other charge schemes and Fukui function analysis predict that electrophilic attack is most likely to occur at carbons 5 and 8. researchgate.net For phenol derivatives, Mulliken charge analysis helps identify the variation of electron density with different substituents. rjpn.org For this compound, these analyses would be crucial in predicting the regioselectivity of reactions such as nitration, halogenation, or sulfonation on either the phenol or isoquinoline ring system.

DFT calculations can also be used to predict various thermodynamic parameters, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°). nih.gov These parameters are fundamental to understanding the stability of a molecule and the energetics of its reactions. For instance, a lower enthalpy of formation generally indicates greater molecular stability.

Calculations performed on quinoline (B57606), a structural isomer of isoquinoline, at the B3LYP/6-31+G(d,p) level have determined its thermodynamic properties. scirp.org Similarly, extensive thermodynamic data for phenol have been both experimentally measured and computationally predicted. nih.govmdpi.com By analyzing these values for the parent compounds, one can estimate the thermodynamic stability of the combined this compound molecule. Such calculations are vital for predicting reaction equilibria and spontaneity.

| Parameter | Quinoline | Phenol | Method/Basis Set | Source |

| Zero-point vibrational energy (kcal/mol) | 82.25 | - | B3LYP/6-31+G(d,p) | scirp.org |

| Enthalpy (kcal/mol) | 87.20 | - | B3LYP/6-31+G(d,p) | scirp.org |

| Gibbs Free Energy (kcal/mol) | 64.93 | - | B3LYP/6-31+G(d,p) | scirp.org |

| O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | - | 87.9 | (RO)B3LYP/6-311++G(2df,2p) | mdpi.com |

This table presents thermodynamic data for related compounds to infer properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the properties of molecules in their electronically excited states. rsc.org It is widely used to predict UV-visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com

TD-DFT studies on isoquinoline and quinoline derivatives have successfully predicted their absorption spectra and provided insights into the nature of their electronic transitions (e.g., π → π* or n → π*). nih.govchemrxiv.org Likewise, TD-DFT has been applied to various phenolic compounds to understand their photoprotective potential and the effect of solvents on their spectral properties. mdpi.commdpi.com For this compound, a TD-DFT calculation would predict its λmax (wavelength of maximum absorption) and oscillator strengths. This information is valuable for understanding its photophysical behavior, such as fluorescence, and for designing applications in materials science or as molecular probes. The calculations would likely reveal low-energy transitions corresponding to intramolecular charge transfer from the electron-donating phenol group to the electron-accepting isoquinoline moiety.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is crucial in drug discovery and medicinal chemistry for predicting the binding affinity and interaction modes of potential drug candidates with their biological targets.

The isoquinoline scaffold is present in numerous biologically active compounds, and docking studies have been performed on various isoquinoline derivatives to explore their potential as anticancer agents or enzyme inhibitors. nih.govresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein. nih.gov Similarly, phenolic compounds are known for their antioxidant and biological activities, and their interactions with proteins like tyrosinase and α-amylase have been extensively studied via molecular docking. nih.govmdpi.com

A molecular docking simulation of this compound against a specific biological target would involve placing the molecule into the protein's active site and calculating a scoring function to estimate its binding affinity (often given in kcal/mol). nih.gov The results would visualize the likely binding pose, identifying which amino acid residues interact with the phenolic hydroxyl group (a potential hydrogen bond donor and acceptor) and the aromatic rings (capable of π-π stacking and hydrophobic interactions). This provides a rational basis for its potential biological activity. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

Although a crystal structure and corresponding Hirshfeld analysis for this compound have not been reported, studies on related isoquinoline and phenol derivatives provide a strong basis for predicting its intermolecular behavior. For instance, the analysis of a complex pyrazolo[3,4-g]isoquinoline derivative revealed the significant role of hydrogen bonding in its crystal packing. nih.gov Given that this compound possesses both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the isoquinoline nitrogen atom), it is highly probable that O-H···N hydrogen bonds would be a dominant feature in its solid-state structure.

The analysis of intermolecular contacts is often quantified using 2D fingerprint plots, which summarize the distribution of contact types and distances. For a molecule like this compound, the expected contributions to the Hirshfeld surface would include several key interactions.

Table 1: Predicted Intermolecular Contacts for this compound Based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Description | Predicted Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms. These are typically the most abundant interactions in organic molecules. | High |

| O···H / H···O | Represents hydrogen bonding involving the phenolic oxygen and hydrogen atoms. The sharp spikes on a fingerprint plot for these contacts indicate strong, directional O-H···N or O-H···O bonds. | Significant |

| C···H / H···C | These contacts are associated with weaker C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic rings. | Moderate |

| C···C | Indicates π-π stacking interactions between the aromatic rings of the isoquinoline and phenol moieties. These are crucial for the stabilization of the crystal structure. | Moderate |

| N···H / H···N | Contacts involving the isoquinoline nitrogen. These would be a key component of the primary O-H···N hydrogen bonds. | Significant |

This table is predictive and based on analyses of related isoquinoline and phenol structures. nih.govnih.govmq.edu.au

Investigation of Aromaticity and Electronic Properties in Isoquinoline Frameworks

The electronic properties of this compound are governed by the interplay between the electron-rich phenol ring and the heterocyclic isoquinoline system. Isoquinoline itself is a heterocyclic aromatic compound, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fusion and the presence of the electronegative nitrogen atom create a unique electronic landscape. amerigoscientific.com

The aromaticity of the isoquinoline core contributes to its stability. The delocalized π-electrons across the fused rings allow the molecule to participate in various chemical reactions. amerigoscientific.com The nitrogen atom, being sp²-hybridized, imparts a basic character to the molecule, with a pKa of 5.14, although it is a weaker base than pyridine due to the electron-withdrawing effect of the fused benzene ring. amerigoscientific.comsemanticscholar.org

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such molecules. mdpi.com These calculations can determine the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which acts as the primary electron-donating group. Conversely, the LUMO would likely be distributed across the isoquinoline ring system, which is comparatively more electron-deficient. The substituent's nature and position significantly influence these electronic properties. mdpi.com The phenolic hydroxyl group is an activating, electron-donating group, which would increase the electron density of the entire molecule compared to unsubstituted isoquinoline.

A computational study on related phenol derivatives demonstrated how substituents alter electronic and optical properties. digitellinc.com Similarly, theoretical investigations into quinoline (an isomer of isoquinoline) have shown that different substituents lead to distinct changes in electron-photon spectra, which can be correlated with shifts in the FMO energies. researchgate.net

| Aromaticity | The degree of cyclic delocalization of π-electrons. | Both the benzene and pyridine rings of the isoquinoline system, as well as the phenol ring, are aromatic. |

This table is predictive and based on general principles and computational studies of related aromatic and heterocyclic systems. mdpi.commdpi.comdigitellinc.com

The presence of the phenol group attached to the isoquinoline core creates an extended π-conjugated system. This conjugation affects the molecule's electronic absorption spectrum and other properties. The specific substitution pattern—attachment at the 3-position of the isoquinoline and the 4-position of the phenol—determines the precise nature of the electronic communication between the two ring systems.

Pharmacological and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of 4-(Isoquinolin-3-yl)phenol Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's architecture influence its interaction with biological systems, providing a roadmap for the design of more potent and selective agents. For derivatives of the this compound scaffold, research has focused on understanding the impact of various substituents and stereochemical arrangements.

Alterations to the substituents on both the isoquinoline (B145761) and phenol (B47542) rings of the core this compound structure can significantly modulate biological efficacy. While direct SAR studies on this specific scaffold are limited in publicly available research, principles can be drawn from studies on related heterocyclic systems like quinolines and quinazolines.

For instance, in the development of quinazoline-based kinase inhibitors, the phenolic moiety is often a critical pharmacophore. Research on these related structures has shown that the 4-hydroxy group on the phenyl ring can be crucial for activity. The replacement of this hydroxyl group with hydrophobic substituents such as -F, -Cl, or -Br, or the addition of further ortho- and meta-substituents (both hydrophobic and hydrophilic) on the 4-hydroxy-phenyl ring, has been observed to decrease activity against certain targets like the Epidermal Growth Factor Receptor (EGFR) kinase mdpi.com. This suggests that the hydrogen-bonding capability of the phenolic hydroxyl group may be vital for binding to the target protein.

Similarly, studies on 8-hydroxyquinoline derivatives have demonstrated that the substitution pattern on the quinoline (B57606) ring system can fine-tune a wide range of biological activities nih.gov. For example, introducing an aromatic amide at position 2 of the quinoline ring was found to increase lipophilicity and antiviral activity nih.gov. While these findings are on related scaffolds, they underscore the principle that both the nature and position of substituents are key determinants of the biological activity profile for isoquinoline-phenol derivatives.

In the context of antitumor agents, a study on diverse 3-arylisoquinolines revealed a broad spectrum of activity against several human tumor cell lines, indicating the therapeutic potential of this structural class nih.gov. The specific substitutions on the aryl group at the 3-position were key to this activity nih.gov.

Table 1: Inferred SAR Principles for Isoquinoline-Phenol Derivatives Based on Related Heterocycles

| Structural Modification | Inferred Impact on Biological Activity | Rationale/Example from Related Compounds |

|---|---|---|

| Phenolic Hydroxyl Group | Often crucial for activity; removal or replacement can be detrimental. | In quinazoline inhibitors, replacing the 4-hydroxy group on the phenyl ring decreased kinase inhibitory activity mdpi.com. |

| Substituents on Phenol Ring | Additional substitutions may decrease activity. | Ortho- and meta-substitutions on the 4-hydroxyphenyl moiety of quinazolines led to reduced efficacy mdpi.com. |

| Substituents on Isoquinoline Ring | Can be modulated to fine-tune activity, lipophilicity, and target specificity. | Modifications on the quinoline ring of 8-hydroxyquinolines significantly altered their biological profiles nih.gov. |

| Aryl Group at Position 3 | The nature of this group is a key determinant of antitumor activity. | Diverse substitutions on 3-arylisoquinolines resulted in a broad spectrum of antitumor effects nih.gov. |

This table presents inferred principles as direct SAR data for this compound is limited.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on pharmacological activity. Different enantiomers (mirror-image isomers) of a chiral drug can exhibit different potencies, selectivities, and metabolic profiles.

While specific studies detailing the stereochemical preferences of this compound derivatives are not widely available, the importance of stereochemistry is a well-established principle in medicinal chemistry involving isoquinoline alkaloids. For example, the stereoselective synthesis of isoquinoline alkaloids like (S)- and (R)-nuciferine has been a key focus, highlighting the necessity of controlling chirality to achieve the desired biological effect rsc.org. The synthesis of such compounds often relies on chiral intermediates to produce the specific enantiomer required for potent activity rsc.org. This general principle strongly suggests that if chiral centers are introduced into derivatives of this compound, their specific spatial arrangement would likely be a critical factor in their interaction with chiral biological targets like enzymes and receptors.

Enzyme Inhibition Profiles and Mechanisms

The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes implicated in disease. The isoquinoline core is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets nih.gov.

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that is a key therapeutic target for the management of type 2 diabetes mellitus mdpi.com. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion mdpi.com.

The isoquinoline framework is a component of potent DPP-IV inhibitors. Research has shown that aryl-substituted pyrido[2,1-a]isoquinolines are highly active DPP-IV inhibitors nih.govresearchgate.net. The evolution of this class of compounds led to the discovery of Carmegliptin, a potent DPP-IV inhibitor that advanced to clinical studies nih.gov. The design of these inhibitors often focuses on achieving optimal occupancy of the hydrophobic S1 pocket in the enzyme's active site nih.gov. The structure-activity relationship for these complex isoquinoline-based systems indicates that interactions with key residues such as Glu205, Glu206, Tyr662, Arg125, and Phe357 are crucial for potent inhibition nih.gov.

Cyclin-dependent kinases, particularly CDK4 and CDK6, are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, especially for certain types of breast cancer embopress.org.

While direct studies on this compound as a CDK4 inhibitor are not prominent, related heterocyclic scaffolds such as quinazolines have been extensively developed as CDK inhibitors. For example, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines were synthesized and evaluated for CDK4/6 inhibition nih.gov. In these studies, substituting the amine group at the C2 position of the quinazoline with a pyridine (B92270) ring resulted in more active CDK4/6 inhibitors with improved cellular activity against the MCF-7 breast cancer cell line nih.gov. This highlights the importance of the nitrogen atom's position in the substituent for modulating inhibitory activity nih.gov. These findings suggest that isoquinoline-based structures could also be tailored to target the ATP-binding site of CDK4.

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an important target for anticancer drugs mdpi.com.

A significant class of Top1 inhibitors is based on the indenoisoquinoline scaffold. These compounds have been shown to be potent Top1 inhibitors with significant cytotoxicity against human cancer cell lines nih.govresearchgate.net. Indenoisoquinolines act by stabilizing the covalent complex formed between Top1 and DNA, which is a mechanism shared with the well-known camptothecin class of anticancer drugs nih.govacs.org. Unlike camptothecins, however, some indenoisoquinoline derivatives exhibit greater chemical stability mdpi.com.

SAR studies of indenoisoquinolines have provided insights into the structural requirements for potent activity. For instance, the introduction of a nitro group on the isoquinoline ring was found to produce a potent class of Top1 inhibitors researchgate.net. Furthermore, appending nitrogen heterocycles to the lactam side chain of the indenoisoquinoline core can also result in highly cytotoxic compounds with potent Top1 inhibition nih.gov.

Table 2: Enzyme Inhibition Profile of Isoquinoline-Based Scaffolds

| Enzyme Target | Relevant Isoquinoline Scaffold | Key Findings |

|---|---|---|

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrido[2,1-a]isoquinolines | Aryl-substituted derivatives are highly potent inhibitors, with activity dependent on interaction with the S1 pocket and key active site residues nih.govresearchgate.net. |

| Cyclin-Dependent Kinase 4 (CDK4) | Pyrazolo[4,3-h]quinazolines (related scaffold) | Substitutions on the core ring system, such as the inclusion of a pyridine moiety, significantly influence inhibitory activity against CDK4/6 nih.gov. |

| Topoisomerase I (Top1) | Indenoisoquinolines | Act as potent inhibitors by stabilizing the Top1-DNA cleavage complex. Substitutions on the isoquinoline ring and side chains modulate activity mdpi.comnih.govresearchgate.netnih.gov. |

Phosphodiesterase-4 (PDE-4) Inhibitory Activity

Phosphodiesterase-4 (PDE4) is a significant enzyme in inflammatory and immunomodulatory cells, responsible for hydrolyzing cyclic AMP (cAMP). acs.org The inhibition of PDE4 leads to increased cAMP levels, which can suppress inflammatory responses. nih.govresearchgate.net This mechanism has positioned PDE4 inhibitors as attractive therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govresearchgate.net While the isoquinoline scaffold is explored for various biological activities, specific research detailing the direct inhibitory activity of this compound against the PDE4 enzyme is not extensively available in the current scientific literature.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov Various natural and synthetic compounds, including some containing phenolic and flavonoid structures, have been investigated for their AChE inhibitory potential. researchgate.netnih.govmdpi.com However, specific studies focused on the acetylcholinesterase inhibitory activity of this compound have not been prominently featured in the reviewed literature.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com Inhibiting these enzymes can delay carbohydrate digestion and glucose absorption, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. jppres.comnih.govnih.gov Phenolic compounds are among the natural products that have been studied for these inhibitory effects. mdpi.com Despite the general interest in phenolic compounds as enzyme inhibitors, dedicated research evaluating the specific inhibitory efficacy of this compound against alpha-amylase and alpha-glucosidase is not detailed in the available scientific reports.

Antiproliferative and Antitumor Activities

Efficacy Against Neuroendocrine Prostate Cancer Cells

Neuroendocrine prostate cancer (NEPC) is a particularly aggressive form of prostate cancer with limited treatment options. nih.govresearchgate.net Recent research has focused on simplifying the structure of the natural product lycobetaine to develop new therapeutic agents. This work led to the identification of an isoquinoline derivative with an aryl moiety at the 4-position, which demonstrated significant antiproliferative activities against the NPEC cell line LASCPC-01 in vitro. nih.govdntb.gov.ua

In these studies, a systematic structure-activity relationship (SAR) exploration was conducted. An initial active compound, a 4-aryl-substituted isoquinoline derivative, was optimized, leading to the discovery of a more potent compound (referred to as compound 46 in the study) with an IC50 value of 0.47 μM against the LASCPC-01 cell line. nih.gov This optimized compound also showed high selectivity over the PC-3 prostate cancer cell line, with a selectivity index greater than 190-fold. nih.gov

| Cell Line | Compound | IC50 (μM) | Selectivity Index (vs. PC-3) |

|---|---|---|---|

| LASCPC-01 (NEPC) | Optimized Derivative (Compound 46) | 0.47 | >190-fold |

| PC-3 (Prostate Cancer) | Optimized Derivative (Compound 46) | >89.1 | - |

Anticancer Potential Against Various Leukemia and Colon Cancer Cell Lines

While the isoquinoline core is a feature of many compounds with anticancer properties, specific investigations into the antiproliferative effects of this compound against leukemia cell lines are not extensively documented in the reviewed literature. xiahepublishing.com However, the broader class of isoquinolinequinones and related derivatives has been evaluated against various human cancer cell lines. nih.gov For instance, certain phenylaminoisoquinolinequinones have demonstrated moderate to high in vitro antiproliferative activity against gastric, lung, and bladder cancer cell lines. nih.gov

Similarly, while direct studies on this compound against colon cancer cell lines are limited, research on related structures provides some context. Studies on other isoquinoline and quinoxaline derivatives have reported antiproliferative activity against colon cancer cells, such as the HCT-116 line. mdpi.comnih.gov For example, some 4-thiazolidinone derivatives have shown inhibitory effects on the growth of several human colon carcinoma cell lines. nih.gov These findings suggest a potential area for future investigation for this compound.

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism behind the antitumor activity of many therapeutic agents is the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govmdpi.com Research into the derivatives of 4-aryl-substituted isoquinolines has shown that these compounds can effectively trigger these cellular processes.

Specifically, cell-based mechanism studies revealed that an optimized 4-aryl-substituted isoquinoline derivative, developed from the lycobetaine scaffold, can induce G1 cell cycle arrest and apoptosis in a dose-dependent manner in neuroendocrine prostate cancer cells. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating, while the induction of apoptosis leads to their elimination. nih.govfrontiersin.orgmdpi.com Further evidence from related compounds, such as 3-arylisoquinolinones, supports this mechanism, showing that they can cause a significant accumulation of cells in the G2/M phase of the cell cycle and a substantial increase in apoptotic cells. researchgate.net

Antimicrobial Activities

The isoquinoline scaffold is a fundamental structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. researchgate.netsemanticscholar.org Derivatives of isoquinoline have been extensively studied for their potential to combat various microbial pathogens. researchgate.netnih.gov

Isoquinoline derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy often stems from various mechanisms of action, including the inhibition of essential bacterial enzymes and disruption of cell wall synthesis. researchgate.netmdpi.com

A new class of alkynyl isoquinolines has shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com Two representative compounds, HSN584 and HSN739, exhibited moderate to potent activity against clinically important Gram-positive bacteria such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. nih.gov Preliminary data suggest that these compounds perturb the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com

Furthermore, certain tricyclic isoquinoline derivatives have been found to possess antibacterial properties against Gram-positive pathogens. For instance, compounds 8d and 8f were active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comuts.edu.auresearchgate.net Specifically, compound 8d showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus and 128 µg/mL against E. faecium. mdpi.comuts.edu.auresearchgate.net Compound 8f was active against S. aureus (MIC = 32 µg/mL), S. pneumoniae (MIC = 32 µg/mL), and E. faecium (MIC = 64 µg/mL). mdpi.comuts.edu.auresearchgate.net

Some isoquinoline-based N-ethyl ureas have been reported to inhibit both Gram-positive and Gram-negative pathogens by interfering with DNA gyrase and topoisomerase IV activity. mdpi.comuts.edu.au Additionally, two naturally occurring isoquinoline alkaloids from the fungus Penicillium spathulatum Em19, spathullin A and spathullin B, displayed activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. nih.gov Spathullin B was found to be more potent, with MIC values as low as 1 µg/mL against S. aureus. nih.gov

| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Mechanism of Action (if known) |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | S. aureus (including MRSA, VRSA), S. epidermidis, L. monocytogenes, S. pneumoniae, E. faecalis, C. difficile | - | Perturbation of cell wall and nucleic acid biosynthesis |

| Tricyclic Isoquinolines (8d, 8f) | S. aureus, S. pneumoniae, E. faecium | - | Not specified |

| Isoquinoline-based N-ethyl ureas | Inhibits various Gram-positive pathogens | Inhibits various Gram-negative pathogens | Inhibition of DNA gyrase and topoisomerase IV |

| Spathullins (A and B) | S. aureus | E. coli, A. baumannii, E. cloacae, K. pneumonia, P. aeruginosa | Not specified |

Numerous isoquinoline derivatives have been investigated for their antifungal activities. bioengineer.org Researchers have synthesized and evaluated various functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), including ester and carbamate derivatives, for their fungicidal effects. nih.gov Among these, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, exhibited the most significant antifungal activity. nih.gov

In the search for novel antifungal agents, isoquinoline derivatives incorporating an oxime moiety have shown promise. bioengineer.org These compounds are designed to leverage the structural features of isoquinoline and the biological potential of oximes to create enhanced antifungal properties. bioengineer.org Mechanistic studies suggest that some of these derivatives may interfere with critical biochemical pathways in fungi, such as ergosterol biosynthesis, which is vital for the integrity of the fungal cell membrane. bioengineer.org

Furthermore, novel 3-aryl-isoquinoline derivatives have been designed and synthesized based on natural alkaloids like sanguinarine and berberine. nih.gov Many of these compounds showed medium to excellent antifungal activity in vitro. nih.gov For example, compound 9f was particularly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola. nih.gov Its efficacy against P. piricola was comparable to the commercial fungicide chlorothalonil. nih.gov Similarly, other designed isoquinoline derivatives have demonstrated significant inhibition rates against plant pathogens like Physalospora piricola, Rhizotonia cerealis, and Fusarium graminearum. jlu.edu.cn

Isoquinoline and its related alkaloids have been widely explored for their antiviral potential against a diverse range of viruses. mdpi.comsruc.ac.uk These compounds can interfere with multiple pathways crucial for viral replication, including those involving nuclear factor-κB and mitogen-activated protein kinases. sruc.ac.uk

Berberine, a well-known isoquinoline alkaloid, has demonstrated antiviral activity against several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and human cytomegalovirus (HCMV). mdpi.com Other bisbenzylisoquinoline (BBI) alkaloids like berbamine, tetrandrine, and neferine have shown broad-spectrum activities against HSV, HIV, and SARS-CoV. mdpi.com The quaternary nitrogen atom is often considered essential for the antiviral activity of protoberberine and benzophenanthridine alkaloids. mdpi.com

Screening of chemical libraries has identified isoquinolone compounds as inhibitors of influenza A and B viruses. nih.gov These compounds were found to efficiently suppress the viral RNA replication step by targeting the viral polymerase activity. nih.gov Although initial hits showed cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of derivatives with significantly reduced toxicity while retaining antiviral activity. nih.gov

Emetine, another isoquinoline alkaloid, has shown inhibitory effects against Zika virus and Ebola virus by disrupting lysosomal function and inhibiting viral polymerase activity. mdpi.com

Anti-inflammatory and Antioxidant Properties

Isoquinoline derivatives are recognized for their significant anti-inflammatory and antioxidant activities. nih.govresearchgate.netresearchgate.net These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways. mdpi.comnih.gov

Several isoquinoline alkaloids, including berberine and tetrandrine, have demonstrated potent anti-inflammatory effects. nih.gov They can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov One novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In animal models of endotoxemia, this compound improved cardiac function by reducing systemic inflammation. nih.gov

The antioxidant potential of isoquinoline alkaloids is linked to the presence of a lone electron pair on their nitrogen atom and aromatic hydroxyl groups in their structure. mdpi.com These features enable them to scavenge various reactive oxygen species (ROS). mdpi.comnih.gov For instance, the isoquinoline alkaloid berberine has been noted for its antioxidant and iron-chelating activities, which may contribute to its ability to inhibit lipid peroxidation. mdpi.com Nuciferine is another isoquinoline alkaloid that can protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase. nih.gov

Neuroprotective and Antidepressant Potential

The neuroprotective effects of isoquinoline alkaloids have been a subject of extensive research, with studies indicating their potential in the context of neurodegenerative diseases. nih.govresearchgate.net These compounds exert their neuroprotective actions through various mechanisms, including reducing oxidative stress, mitigating inflammatory injury, and regulating autophagy. nih.govresearchgate.net

Alkaloid extracts from plants like Glaucium grandiflorum, which are rich in isoquinoline alkaloids, have shown the ability to offer neuroprotection by minimizing intracellular ROS. mdpi.com The antioxidant properties of these alkaloids, stemming from their chemical structure, play a crucial role in this protective effect. mdpi.com Furthermore, isoquinoline derivatives have been investigated for their potential as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment. nih.gov